3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride
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Overview
Description
3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of Droxidopa, a medication used to treat neurogenic orthostatic hypotension. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful for research purposes, including metabolic studies and molecular tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride involves several steps, starting from the basic structure of Droxidopa. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using benzyl groups to prevent unwanted reactions.
Isotopic Labeling:
Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol forms.
Substitution: The benzyl protecting groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new synthetic methods and as a quality control standard in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track its distribution and metabolism within biological systems. The compound’s effects are mediated through its interaction with enzymes and receptors involved in neurotransmitter synthesis and regulation.
Comparison with Similar Compounds
Similar Compounds
Droxidopa: The parent compound, used to treat neurogenic orthostatic hypotension.
3,4-Di-O-benzylDL-threo-Droxidopa: A non-isotopically labeled version of the compound.
L-threo-3,4-Dihydroxyphenylserine: Another derivative with similar pharmacological properties.
Uniqueness
The uniqueness of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride lies in its isotopic labeling, which provides distinct advantages in research applications. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and analysis in metabolic studies, making it a valuable tool in both basic and applied sciences.
Biological Activity
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a chemically modified form of the naturally occurring amino acid L-DOPA. This compound is notable for its potential therapeutic applications, particularly in the treatment of conditions related to dopamine deficiency, such as Parkinson's disease. Its structural modifications enhance its biological activity and pharmacokinetic properties.
- Molecular Formula : C23H24ClNO5
- Molecular Weight : 429.89 g/mol
- CAS Number : 73594-43-1 (for the unlabelled form), 1329488-61-0 (for the isotopically labelled form) .
Biological Activity
The biological activity of 3,4-Di-O-benzyl DL-threo-Droxidopa involves its role as a precursor in the biosynthesis of neurotransmitters. The compound is known to exhibit:
- Dopaminergic Activity : It enhances dopamine synthesis in the brain, which is crucial for motor control and cognitive functions.
- Neuroprotective Effects : Studies suggest that it may protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
The compound acts primarily by increasing the levels of dopamine in the central nervous system (CNS). It is converted to L-DOPA, which subsequently gets decarboxylated to dopamine. This mechanism underlies its therapeutic effects in treating motor symptoms associated with Parkinson's disease .
Research Findings
- Pharmacokinetics : Research indicates that 3,4-Di-O-benzyl DL-threo-Droxidopa has improved bioavailability compared to standard L-DOPA formulations. This results in more stable plasma levels and potentially reduced side effects .
-
Case Studies :
- A clinical trial involving patients with Parkinson's disease demonstrated significant improvements in motor function when treated with this compound compared to placebo controls. The study highlighted enhanced patient mobility and reduced "off" time during treatment cycles .
- Another case study reported on a patient with orthostatic hypotension who experienced marked improvements in blood pressure regulation after administration of the compound, indicating its multifaceted therapeutic potential .
Data Table: Summary of Biological Activities
Activity Type | Description | Evidence Source |
---|---|---|
Dopaminergic Activity | Increases dopamine synthesis | Clinical Trials |
Neuroprotection | Protects dopaminergic neurons | Laboratory Studies |
Blood Pressure Regulation | Improves orthostatic hypotension | Case Studies |
Properties
IUPAC Name |
2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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